2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Cyclohexyl Substitution: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a suitable Lewis acid catalyst.
Dimethoxy Substitution: The dimethoxy groups can be introduced via methylation reactions using methanol and a strong acid catalyst.
Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may interact with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide
- 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
The unique structural features of 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methylphenyl)acetamide, such as the specific substitutions on the quinazolinone core and the presence of the cyclohexyl and 4-methylphenyl groups, may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C25H29N3O5 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H29N3O5/c1-16-9-11-17(12-10-16)26-23(29)15-27-20-14-22(33-3)21(32-2)13-19(20)24(30)28(25(27)31)18-7-5-4-6-8-18/h9-14,18H,4-8,15H2,1-3H3,(H,26,29) |
InChI Key |
CRCWIBJCWVBWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)C4CCCCC4)OC)OC |
Origin of Product |
United States |
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